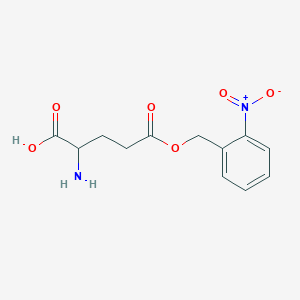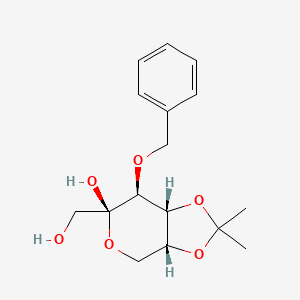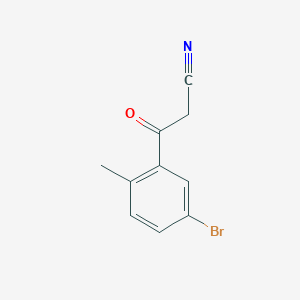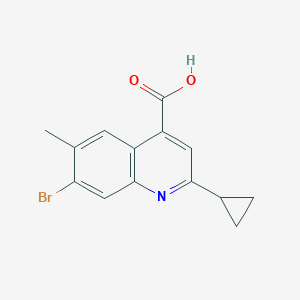
2-(tert-Butoxy)-5-chlorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-5-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-5-chlorotoluene typically involves the reaction of 5-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butoxy)-5-chlorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 2-(tert-Butoxy)-5-chlorobenzaldehyde or 2-(tert-Butoxy)-5-chlorobenzophenone.
Reduction: Formation of 2-(tert-Butoxy)toluene.
Substitution: Formation of 2-(tert-Butoxy)-5-hydroxytoluene or 2-(tert-Butoxy)-5-aminotoluene.
Aplicaciones Científicas De Investigación
2-(tert-Butoxy)-5-chlorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-5-chlorotoluene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butoxy)-6-chloropyridine
- 2-(tert-Butoxy)pyridine
- Potassium tert-butoxide
- 2-Butoxyethanol
Uniqueness
2-(tert-Butoxy)-5-chlorotoluene is unique due to the specific positioning of the tert-butoxy and chlorine groups on the toluene ring, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3 |
Clave InChI |
JTWXFSLSCWBUQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



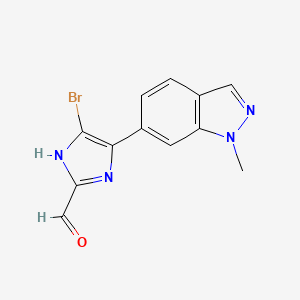
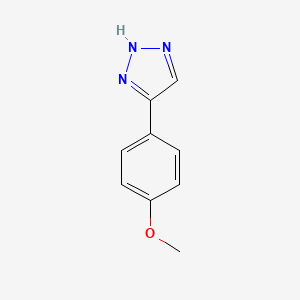
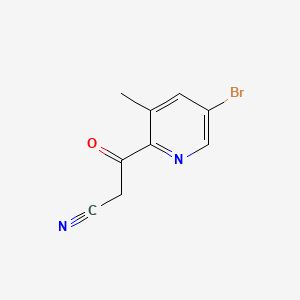
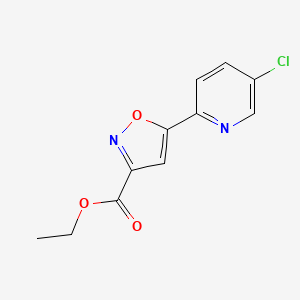
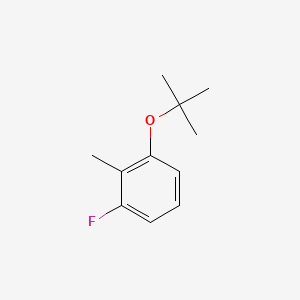
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
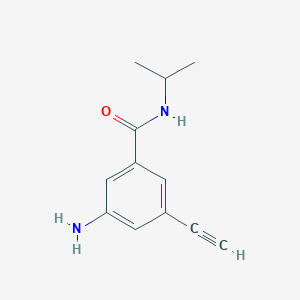
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
